Reparixin lysine

描述

Background and Significance of Chemokine Receptor Modulation in Disease Pathogenesis

Chemokines and their receptors are integral components of the immune system, orchestrating the migration of leukocytes to sites of inflammation and injury. Among these, the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2) and their primary ligand, interleukin-8 (IL-8 or CXCL8), play a pivotal role in the recruitment and activation of neutrophils. researchgate.netnih.gov While this process is essential for host defense against pathogens, dysregulated and excessive neutrophil activity can lead to significant tissue damage and is a hallmark of numerous inflammatory diseases and cancer. researchgate.netnih.gov

The CXCR1/2 signaling axis is implicated in the pathogenesis of conditions such as acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and various cancers. researchgate.netnih.gov In these diseases, elevated levels of IL-8 trigger a cascade of events through CXCR1 and CXCR2, leading to a massive influx of neutrophils. These activated neutrophils release a battery of destructive enzymes, reactive oxygen species (ROS), and inflammatory mediators, which contribute to the amplification and perpetuation of the inflammatory state and can promote tumor growth and metastasis. researchgate.net

Given the central role of the IL-8/CXCR1/2 axis in these pathological processes, its modulation has emerged as a promising therapeutic strategy. By inhibiting these receptors, it is possible to dampen the excessive inflammatory response and its detrimental consequences.

Historical Context of Reparixin (B1680519) L-lysine Salt Development

Reparixin was developed by the Italian pharmaceutical company Dompé farmaceutici S.p.A. as a small molecule designed to specifically target the CXCR1 and CXCR2 receptors. dompe.comnih.gov The development of Reparixin stemmed from a research program aimed at identifying non-competitive, allosteric inhibitors of these receptors. nih.gov An allosteric inhibitor binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation without blocking the binding of the natural ligand, IL-8. researchgate.netnih.gov This mode of action is thought to offer a more nuanced modulation of the inflammatory response.

The L-lysine salt form of Reparixin was developed to improve the compound's pharmaceutical properties, such as solubility and stability. medchemexpress.com Over the years, Reparixin has been the subject of numerous preclinical and clinical investigations across a range of therapeutic areas, including inflammatory diseases and oncology.

属性

IUPAC Name |

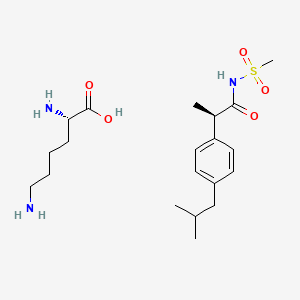

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFWWFZAQBZMJ-GVKMLHTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433019 | |

| Record name | Reparixin L-lysine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266359-93-7 | |

| Record name | Reparixin lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reparixin L-lysine salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPARIXIN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ9P05120 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Reparixin (B1680519) L-lysine salt functions as a potent and selective non-competitive allosteric inhibitor of CXCR1 and CXCR2. researchgate.netselleckchem.com It exhibits a significantly higher affinity for CXCR1 over CXCR2. medchemexpress.com By binding to an allosteric site on the receptors, Reparixin prevents the intracellular signaling cascade that is normally triggered by the binding of IL-8 and other ELR+ chemokines. nih.gov This blockade of downstream signaling pathways inhibits key neutrophil functions such as chemotaxis, degranulation, and the production of reactive oxygen species, thereby mitigating the inflammatory response. nih.gov

The inhibitory concentrations (IC50) of Reparixin highlight its potency and selectivity:

CXCR1: IC50 of approximately 1 nM for the inhibition of IL-8-induced human polymorphonuclear cell migration. nih.gov

CXCR2: IC50 of approximately 100-400 nM for the inhibition of CXCL1-induced responses. medchemexpress.comnih.gov

Preclinical Research on Therapeutic Applications of Reparixin L Lysine Salt

Anti-Inflammatory and Immunomodulatory Effects

Reparixin (B1680519) L-lysine salt demonstrates significant anti-inflammatory and immunomodulatory properties in various preclinical models. Its mechanism of action primarily involves the inhibition of CXCR1 and CXCR2, which are crucial for neutrophil migration and activation at sites of inflammation. apexbt.comdompe.com

Attenuation of Inflammatory Responses and Cytokine Production

Preclinical studies have consistently shown that Reparixin L-lysine salt can effectively reduce the production of key pro-inflammatory cytokines. In a rat model of traumatic spinal cord injury, treatment with reparixin counteracted the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov Similarly, in a mouse model of spinal cord injury, reparixin treatment led to a reduction in macrophage-inflammatory protein-2, TNF-α, IL-6, and IL-1β. apexbt.combiocrick.com In a rat model of intestinal ischemia-reperfusion, reparixin suppressed the increase in tissue and serum concentrations of TNF-α. probechem.comresearchgate.net

These findings highlight the compound's ability to dampen the cytokine storm associated with acute inflammatory events. The regulation of these cytokines is a critical aspect of controlling the inflammatory cascade and subsequent tissue damage. nih.govnih.gov

Inhibition of Leukocyte Recruitment and Infiltration

A hallmark of Reparixin L-lysine salt's activity is its potent inhibition of leukocyte, particularly neutrophil, recruitment and infiltration into inflamed tissues. tocris.comrndsystems.commedkoo.com In a rat model of liver ischemia-reperfusion, reparixin inhibited polymorphonuclear neutrophil (PMN) recruitment into the reperfused liver by 90%. apexbt.combiocrick.com In a rat model of traumatic spinal cord injury, reparixin dramatically reduced neutrophil infiltration into the injury site. nih.govresearchgate.net Furthermore, in a mouse model of sepsis, reparixin was shown to reduce the recruitment of neutrophils to the lungs. nih.gov This effect is a direct consequence of blocking the CXCR1/2 signaling pathway, which is essential for neutrophil chemotaxis. apexbt.comprobechem.com

The table below summarizes the inhibitory effects of Reparixin L-lysine salt on leukocyte recruitment in different preclinical models.

| Preclinical Model | Key Findings |

| Rat Liver Ischemia-Reperfusion | 90% inhibition of PMN recruitment into the reperfused liver. apexbt.combiocrick.com |

| Rat Traumatic Spinal Cord Injury | Dramatically reduced neutrophil infiltration into the injury site. nih.govresearchgate.net |

| Mouse Sepsis Model | Reduced recruitment of neutrophils to the lungs. nih.gov |

| Rat Intestinal Ischemia-Reperfusion | Inhibited the increase in neutrophil influx. probechem.com |

Modulation of Neutrophil Extracellular Trap (NET) Formation (NETosis)

Recent research has shed light on the role of Reparixin L-lysine salt in modulating the formation of neutrophil extracellular traps (NETs). NETosis is a process where neutrophils release a web-like structure of DNA, histones, and granular proteins to trap and kill pathogens; however, excessive NET formation can contribute to tissue damage and thrombosis. dompe.comfrontiersin.org

In a mouse model of sepsis, treatment with reparixin was found to reduce the formation of NETs in the lungs. nih.gov This effect is significant as NETs are increasingly recognized as key contributors to the pathology of sepsis and other inflammatory conditions. By inhibiting CXCR1/2 signaling, which is implicated in NETosis, reparixin may offer a therapeutic advantage in diseases where NETs play a detrimental role. nih.gov Studies in animal models of acute lung injury have also shown that reparixin can inhibit neutrophil infiltration and reduce NETosis. dompe.com

Ischemia-Reperfusion Injury (IRI)

Reparixin L-lysine salt has demonstrated significant protective effects in various preclinical models of ischemia-reperfusion injury (IRI). nih.gov IRI is a complex pathological process that occurs when blood flow is restored to a tissue after a period of ischemia, leading to a surge of inflammation and oxidative stress that can cause more damage than the initial ischemic event. scholaris.canih.gov The infiltration of neutrophils is a key event in the pathogenesis of IRI. researchgate.net

Prevention of Organ Damage in Various Models

Preclinical studies have shown that Reparixin L-lysine salt can prevent organ damage in a wide range of IRI models.

Liver: In a rat model of liver ischemia-reperfusion, reparixin significantly reduced liver damage. apexbt.combiocrick.com

Kidney: Reparixin has been shown to prevent the deterioration of kidney graft function due to IRI in rats. nih.gov

Brain: In a rat model of transient cerebral ischemia, reparixin was shown to reduce infarct size, particularly in the cortex, and improve long-term neurological outcomes. nih.gov Pre-treatment with reparixin in a mouse model of ischemia also reduced motor deficits and attenuated ischemic injury. apexbt.combiocrick.com

Intestine: In a rat model of intestinal ischemia and reperfusion injury, reparixin inhibited the associated inflammatory responses. tocris.comresearchgate.netbio-techne.com

Heart: The protective effects of reparixin against endothelial ischemia-reperfusion injury have been demonstrated in vitro, suggesting its potential in myocardial IRI. nih.gov

Spinal Cord: In a rat model of traumatic spinal cord injury, which involves an ischemic component, reparixin treatment counteracted secondary degeneration and improved functional recovery. apexbt.comnih.gov

The table below summarizes the protective effects of Reparixin L-lysine salt in various organ-specific IRI models.

| Organ | Preclinical Model | Key Protective Effects |

| Liver | Rat Ischemia-Reperfusion | Significantly reduced liver damage. apexbt.combiocrick.com |

| Kidney | Rat Graft Model | Prevented deterioration of kidney graft function. nih.gov |

| Brain | Rat Transient Cerebral Ischemia | Reduced infarct size and improved neurological outcome. nih.gov |

| Mouse Ischemia Model | Reduced motor deficits and attenuated ischemic injury. apexbt.combiocrick.com | |

| Intestine | Rat Ischemia-Reperfusion | Inhibited inflammatory responses. tocris.comresearchgate.netbio-techne.com |

| Heart | In vitro Endothelial IRI | Demonstrated a protective effect on cell viability. nih.gov |

| Spinal Cord | Rat Traumatic Injury | Counteracted secondary degeneration and improved functional recovery. apexbt.comnih.gov |

Attenuation of Vascular Permeability

A key component of IRI is the increase in vascular permeability, which leads to edema and further tissue damage. scholaris.ca Reparixin L-lysine salt has been shown to effectively attenuate this process. In in vivo models of mild and severe ischemia/reperfusion injury, reparixin inhibits vascular permeability. tocris.comrndsystems.commedkoo.com This effect is also observed in intestinal IRI models, where reparixin dose-dependently inhibited the increase in vascular permeability. probechem.com In animal models of acute lung injury, reparixin was able to restore partial endothelial permeability. dompe.com By stabilizing the vasculature, reparixin helps to limit the extent of tissue injury following reperfusion.

Therapeutic Potential in Transplantation (e.g., Delayed Graft Function, Primary Graft Dysfunction)

Ischemia-reperfusion (I/R) injury is a significant complication following solid organ transplantation, often leading to delayed graft function (DGF) or primary graft dysfunction (PGD). clinicaltrials.gov This injury is characterized by a robust inflammatory response, with a massive infiltration of polymorphonuclear neutrophils (PMNs) into the transplanted organ, a process mediated by the chemokine CXCL8. clinicaltrials.govresearchgate.net

Preclinical studies have demonstrated the efficacy of Reparixin in mitigating this damage. In animal models of kidney and lung transplantation, Reparixin prevented the infiltration of PMNs into the transplanted organ, which led to improved transplantation outcomes. clinicaltrials.gov The mechanism involves the inhibition of CXCR1 and CXCR2, which blocks the signaling cascade responsible for neutrophil recruitment and activation. researchgate.net In various experimental models of I/R injury, including those for liver, brain, intestine, heart, and spinal cord, Reparixin was shown to be effective in preventing neutrophil infiltration, subsequent tissue damage, and organ dysfunction. researchgate.netclinicaltrials.gov These preclinical findings provided the rationale for clinical investigations into Reparixin for the prevention of DGF in kidney transplantation and PGD in lung transplantation. clinicaltrials.govclinicaltrials.gov

| Model | Key Findings | Reference |

|---|---|---|

| Rat Kidney & Lung Transplantation | Prevented PMN infiltration, improving transplantation outcome. | clinicaltrials.gov |

| General Ischemia/Reperfusion Injury Models (Liver, Kidney, etc.) | Prevented neutrophil infiltration, tissue damage, and organ dysfunction. | researchgate.net |

| Rat Intestine Post-Ischemic Injury | Blocked cytokine production and prevented lethality by inhibiting neutrophil recruitment. | researchgate.net |

Oncological Applications

The CXCR1/CXCR2 signaling axis is implicated in various aspects of tumor biology, including the maintenance of cancer stem cells, tumor progression, and metastasis. ncats.ioapexbt.com This has positioned Reparixin as a compound of interest for oncological applications.

Cancer stem cells (CSCs) are believed to be responsible for tumor initiation, resistance to therapy, and disease recurrence. nih.gov The receptor CXCR1 has been identified on the surface of breast cancer CSCs, making the IL-8/CXCR1 signaling pathway an attractive therapeutic target. nih.govoncotarget.com

| Model System | Observation | Reference |

|---|---|---|

| Human Breast Cancer Cell Lines | Selectively depletes cancer stem cells. | tocris.comrndsystems.comcaymanchem.com |

| Human Breast Cancer Xenografts (Mice) | Reduced cancer stem cell content. | nih.gov |

| NOD/SCID Mice Breast Cancer Models | Reduced the tumor-initiating population. | oncotarget.com |

| In Vitro Breast Cancer Models | Decreased mammosphere size, p-FAK, and β-catenin levels, suggesting interference with the FAK-Wnt axis. | oncotarget.com |

The CXCR1/CXCR2 receptors are known to be involved in the aggressive growth and metastasis of certain cancers, such as human malignant melanoma. apexbt.com Preclinical studies indicate that Reparixin possesses antineoplastic activity that can inhibit tumor progression and metastasis. ncats.io

In studies on aggressive forms of thyroid cancer, Reparixin treatment was shown to impair the viability, proliferation, and survival of cancer cells. nih.gov When administered as a single agent in immunodeficient mice with thyroid cancer xenotransplants, Reparixin significantly inhibited tumorigenicity. nih.gov Moreover, it potentiated the anti-tumor effects of the chemotherapeutic agent Docetaxel in the same models. nih.gov Similar inhibitory effects on proliferation and survival have been observed in gastric cancer models both in vitro and in vivo. nih.gov

The tumor microenvironment (TME) plays a critical role in cancer progression and immune evasion. frontiersin.org Myeloid-derived suppressor cells (MDSCs) are a key component of the TME, exerting potent immunosuppressive functions that inhibit anti-tumor immune responses. frontiersin.orgnih.gov

Reparixin has been shown to modulate the TME by targeting MDSCs. In preclinical models of colon cancer, including colon adenocarcinoma HT29 xenografts and colon carcinoma CT26-derived subcutaneous tumors, treatment with Reparixin led to a significant reduction in the number of granulocytic-MDSCs (G-MDSCs). frontiersin.org By inhibiting the CXCR1/2 receptors, Reparixin can interfere with the recruitment and accumulation of these immunosuppressive cells within the tumor, potentially enhancing anti-tumor immunity. frontiersin.org

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. nih.gov The IL-8/CXCR1/2 axis has been implicated in promoting these processes. nih.gov

Preclinical investigations have demonstrated that Reparixin can inhibit cancer cell migration and invasion. In studies using thyroid cancer cell lines, Reparixin significantly reduced their migratory potential in Boyden chamber assays, both in the presence and absence of IL-8 stimulation. nih.gov It also inhibited the epithelial-to-mesenchymal transition (EMT), a key process for acquiring migratory and invasive capabilities. nih.gov In the context of gastric cancer, Reparixin has been shown to inhibit cell migration and invasion in vitro. nih.govmedchemexpress.com

Pulmonary Pathologies

The recruitment of neutrophils is a hallmark of acute lung injury (ALI) and other inflammatory pulmonary conditions. Given Reparixin's mechanism of action, its potential in treating lung pathologies has been explored in preclinical settings.

In a murine model of ALI induced by either lipopolysaccharide (LPS) or acid, Reparixin demonstrated significant therapeutic effects. nih.gov It reduced the recruitment and migration of neutrophils into the lung interstitium and alveolar spaces, decreased vascular permeability, and ultimately improved gas exchange. nih.gov The treatment protected against both morphological and functional damage in the lungs. nih.gov Further preclinical studies have shown that Reparixin can reduce lung damage and neutrophil infiltration in models of lung injury caused by influenza A virus and Streptococcus pneumoniae. nih.gov Additionally, in a mouse model of lung disease induced by particulate matter, Reparixin was found to reduce pulmonary fibrosis and improve lung function. nih.gov

Cardiovascular and Metabolic Disorders

The therapeutic potential of Reparixin L-lysine salt extends to cardiovascular and metabolic conditions, primarily through its anti-inflammatory actions.

In spontaneously hypertensive rats, daily administration of reparixin has been shown to reduce blood pressure. caymanchem.combertin-bioreagent.com This effect is attributed to its ability to inhibit mediators associated with hypertension, including IL-8, 12-lipoxygenase, and endothelin-1. caymanchem.com This suggests that targeting inflammation through CXCR1/CXCR2 inhibition could be a viable strategy for managing hypertension.

Diabetic kidney disease (DKD) is a major complication of diabetes, and inflammation is a key driver of its pathogenesis. nih.gov While direct studies on Reparixin L-lysine salt in DKD models are limited, the role of L-lysine itself has been investigated. In rats with streptozotocin-induced diabetes, treatment with L-lysine was found to ameliorate diabetic nephropathy. nih.gov The treatment led to significant reductions in fasting blood glucose, advanced glycation end-products (AGEs), and parameters of kidney dysfunction. nih.gov It also decreased the expression of genes implicated in diabetic nephropathy, such as TGFβ, VEGF, and RAGE. nih.gov Given that Reparixin is formulated as a lysine (B10760008) salt, these findings on L-lysine's renal-protective effects are of interest, although the primary mechanism of Reparixin is the inhibition of CXCR1/2.

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| L-lysine | Streptozotocin-induced diabetic rats | Reduced fasting blood glucose, AGEs, and kidney function parameters; decreased expression of TGFβ, VEGF, and RAGE. | nih.gov |

Modulation of Pancreatic Islet Engraftment in Diabetes Models

The transplantation of pancreatic islets is a promising therapeutic strategy for type 1 diabetes, but its success is often hampered by early graft loss due to inflammatory responses. nih.govresearchgate.netjci.orgnih.gov Preclinical studies have identified the CXCR1/2 signaling axis as a critical factor in the inflammatory cascade that damages transplanted islets. nih.govresearchgate.netjci.orgnih.gov

Pancreatic islets themselves have been found to release CXCR1/2 ligands, such as CXCL1 and CXCL8 (IL-8), which attract and activate neutrophils and other immune cells to the site of transplantation. nih.govresearchgate.netjci.orgnih.gov This influx of polymorphonuclear leukocytes (PMNs) and NKT cells contributes significantly to the initial damage and failure of the engrafted islets. nih.govresearchgate.netjci.orgnih.gov

In preclinical mouse models of diabetes, the pharmacological blockade of CXCR1/2 with reparixin has shown significant promise in improving the outcomes of islet transplantation. nih.govresearchgate.netjci.orgnih.gov Treatment with reparixin in these models led to enhanced intrahepatic islet engraftment and survival. nih.govresearchgate.netjci.orgnih.gov This was associated with a reduction in the recruitment of neutrophils and NKT cells to the liver, where the islets are infused. nih.govresearchgate.netjci.orgnih.gov

Specifically, in a syngeneic islet transplantation model using C57BL/6 mice, reparixin treatment improved the probability of achieving euglycemia (normal blood sugar levels). nih.gov When a lower number of islet equivalents (IEQs) were transplanted, the euglycemia probability was significantly higher in the reparixin-treated group compared to the vehicle-treated group. nih.gov Even with a higher number of IEQs, reparixin treatment resulted in a faster median time to achieve euglycemia. nih.gov

These findings from animal models underscore the potential of targeting the CXCR1/2 pathway with reparixin to mitigate the early inflammatory events that compromise islet graft survival, thereby enhancing the efficacy of pancreatic islet transplantation for the treatment of type 1 diabetes. nih.govresearchgate.netjci.orgnih.gov

Table 1: Effect of Reparixin on Islet Engraftment in a Syngeneic Mouse Model

| Islet Equivalents (IEQs) Transplanted | Treatment Group | Euglycemia Probability | Median Time to Euglycemia (days) |

|---|---|---|---|

| 150 | Reparixin | 84% | 7 |

| 150 | Vehicle | 50% | 21 |

| 250 | Reparixin | 100% | 1 |

| 250 | Vehicle | 57% | 50 |

Data sourced from a study on C57BL/6 mice receiving syngeneic islet transplants. nih.gov

Neurological Injury

Following a primary traumatic insult to the central nervous system, a cascade of secondary events, including a robust inflammatory response, contributes to further tissue damage and functional loss. nih.gov Preclinical research in models of neurological injury, such as traumatic spinal cord injury (SCI), has highlighted the detrimental role of the inflammatory chemokine IL-8 and its receptors CXCR1 and CXCR2. nih.govapexbt.com

Suppression of Secondary Degeneration and Cell Apoptosis (e.g., Oligodendrocytes)

In a rat model of traumatic SCI, treatment with reparixin has been shown to significantly counteract the processes of secondary degeneration. nih.govapexbt.com One of the key findings is the reduction of oligodendrocyte apoptosis. nih.govapexbt.com Oligodendrocytes are responsible for producing myelin, the protective sheath around nerve fibers, and their loss contributes to the demyelination and functional deficits seen after SCI. researchgate.net

Reparixin treatment was also observed to reduce the migration of neutrophils and ED-1-positive cells (a marker for macrophages and activated microglia) to the injury site. nih.govapexbt.com This attenuation of the inflammatory cell infiltrate is accompanied by a decrease in the expression of pro-inflammatory cytokines, including macrophage-inflammatory protein-2 (MIP-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.govapexbt.com

Furthermore, reparixin treatment led to a marked reduction in the proliferation of glial fibrillary acidic protein (GFAP)-positive cells, which is indicative of reduced reactive astrogliosis, a process that can lead to the formation of a glial scar that impedes axon regeneration. nih.govapexbt.com The preservation of white matter, likely due to the protection of oligodendrocytes and reduced inflammation, was also noted. nih.gov An enhanced proliferation of NG2-positive cells, which are oligodendrocyte precursor cells, was also observed, suggesting a potential for remyelination. nih.gov These cellular and molecular changes resulted in a smaller post-traumatic cavity and a significant improvement in the recovery of hind limb function in the treated animals. nih.gov

Table 2: Effects of Reparixin on Cellular and Inflammatory Markers in a Rat Model of Spinal Cord Injury

| Parameter | Effect of Reparixin Treatment |

|---|---|

| Oligodendrocyte Apoptosis | Reduced |

| Neutrophil Migration | Reduced |

| ED-1-positive Cell Migration | Reduced |

| MIP-2 Expression | Counteracted |

| TNF-α Expression | Counteracted |

| IL-6 Expression | Counteracted |

| IL-1β Expression | Counteracted |

| GFAP-positive Cell Proliferation | Markedly Reduced |

| NG2-positive Cell Proliferation | Enhanced |

Based on findings from a study in rats with traumatic spinal cord injury. nih.govapexbt.com

Musculoskeletal and Bone Health

The intricate processes of bone formation and remodeling are influenced by a variety of factors, including inflammatory cytokines. Recent research has begun to explore the role of the CXCR1/2 signaling pathway in bone health, particularly in the context of osteoblast function and the expression of key regulatory proteins.

Influence on Periostin Splice Variant Expression in Osteoblasts

Periostin is a matricellular protein expressed by osteoblasts that plays a crucial role in bone and tooth formation, as well as in tissue regeneration following injury. mdpi.comnih.gov It exists in several splice variants, and their differential expression may have distinct functional consequences.

A study investigating human osteoblasts from osteoporotic patients revealed that the expression of certain periostin splice variants is influenced by inflammatory cytokines like IL-8. mdpi.comresearchgate.net Specifically, the expression of Periostin-1 and Periostin-5 was found to be significantly lower when IL-8 was present compared to when its activity was inhibited by reparixin L-lysine salt. mdpi.comresearchgate.net This suggests that the IL-8/CXCR1/2 axis can modulate the expression profile of periostin isoforms in osteoblasts.

Periostin-5 was identified as a splice variant that responded significantly to both IL-6 and IL-8, indicating its potential role as a mediator in the inflammatory environment of bone. mdpi.com Given that periostin itself can influence osteoblast differentiation and may promote bone resorption under certain conditions, the ability of reparixin to alter the expression of specific periostin splice variants points to a potential mechanism through which it could influence bone metabolism. mdpi.comnih.gov

Table 3: Effect of IL-8 and Reparixin on Periostin Splice Variant mRNA Expression in Undifferentiated Human Osteoblasts

| Periostin Isoform | Condition | Relative mRNA Expression |

|---|---|---|

| Periostin-1 | IL-8 (100 U/mL) | Lower |

| Periostin-1 | Reparixin L-lysine salt (100 nM) | Significantly Higher than IL-8 |

| Periostin-5 | IL-8 (100 U/mL) | Lower |

| Periostin-5 | Reparixin L-lysine salt (100 nM) | Significantly Higher than IL-8 |

Data derived from a study on human osteoblasts. mdpi.comresearchgate.net

Clinical Research and Translational Studies on Reparixin L Lysine Salt

Early Phase Clinical Investigations

Initial clinical studies with Reparixin (B1680519) L-lysine salt focused on establishing its safety and tolerability in humans. Phase I trials involving administration via short infusion (30 minutes) of doses ranging from 1 to 16 mg/kg demonstrated that the compound was well-tolerated, with only minor and non-dose-related adverse events reported. clinicaltrials.gov Another study evaluated a 48-hour continuous intravenous infusion aimed at achieving steady-state concentrations of 10, 20, and 30 µg/mL, which also found the compound to be well-tolerated. clinicaltrials.gov

Pilot Studies in Surgical Contexts (e.g., Coronary Artery Bypass Graft Surgery)

A notable pilot study investigated the use of Reparixin in patients undergoing on-pump coronary artery bypass grafting (CABG). nih.govnih.gov This double-blind, placebo-controlled trial aimed to assess the safety and efficacy of Reparixin in mitigating ischemia-reperfusion injury (IRI) and inflammation associated with the procedure. nih.govnih.gov Patients in the treatment group received Reparixin from the induction of anesthesia until 8 hours after cardiopulmonary bypass (CPB). nih.gov

The study found that Reparixin was safe, with no observed side effects in the treatment group and 0% mortality at both 30 and 90 days for both groups. nih.govnih.gov Key findings included a significant reduction in the proportion of neutrophil granulocytes in the blood of patients who received Reparixin at the beginning, end, and one hour after CPB. nih.govnih.gov Furthermore, the Reparixin group required a significantly lower positive fluid balance during surgery and their ICU stay. nih.govnih.gov While there were no significant differences in rates of surgical revision, effusions, infection, or atrial fibrillation, there was a numerical trend towards less need for vasopressor (noradrenaline) and inotropic (dobutamine) support in the Reparixin group. nih.gov Another study in patients undergoing elective CABG with cardiopulmonary bypass noted that the rise in neutrophil count after the procedure was less pronounced in the Reparixin group. clinicaltrials.gov

Disease-Specific Clinical Trials

Building on the foundational safety data, research has progressed to evaluating Reparixin L-lysine salt in specific disease contexts where inflammation plays a critical role.

Applications in Organ Transplantation

The potential of Reparixin to prevent delayed graft function (DGF) in organ transplant recipients has been a significant area of investigation. europa.eu DGF can be caused by ischemia-reperfusion injury, which involves an inflammatory reaction characterized by neutrophil invasion of the transplanted organ. europa.eu By blocking the activity of interleukin-8 (IL-8), a key mediator of this inflammatory response, Reparixin is expected to inhibit tissue inflammation and prevent DGF. europa.eu

A multicenter, open-label, randomized pilot clinical study was designed to evaluate the efficacy and safety of Reparixin for the prevention of early allograft dysfunction in patients undergoing orthotopic liver transplantation. clinicaltrials.gov While a randomized controlled trial involving 114 lung transplant patients found Reparixin to be well-tolerated with a good safety profile, it did not demonstrate a statistically significant effect on functional and clinical outcomes. nih.govresearchgate.net

Emerging Evidence in Critically Ill Patients and Transplant Recipients (Meta-analysis)

A meta-analysis of randomized controlled trials (RCTs) has provided evidence for the benefits of Reparixin in critically ill and transplant patients. nih.govunisr.it An updated meta-analysis including nine studies with a total of 733 patients (437 receiving Reparixin and 296 in the control group) found a significantly lower all-cause mortality rate in the Reparixin group (3.4%) compared to the control group (6.4%). nih.gov These positive effects on survival were consistent across both COVID-19 and non-COVID-19 patient populations. nih.gov Importantly, the analysis showed no significant difference in the rates of pneumonia, sepsis, or other non-serious infections between the groups, suggesting that Reparixin does not increase the risk of infection. nih.govunisr.it Another meta-analysis of six randomized trials with 406 patients also suggested a significant improvement in survival with Reparixin in patients at high risk for in-hospital mortality, with severely ill patients such as lung and kidney transplant recipients and critically ill COVID-19 patients contributing most to this result. nih.gov

Investigational Use in Type 1 Diabetes and Pancreatic Islet Transplantation

Reparixin has been investigated as a therapeutic agent to improve the outcomes of pancreatic islet transplantation in patients with Type 1 Diabetes (T1D). clinicaltrials.govritzau.dk The inflammatory response following transplantation is a major factor in the loss of transplanted islets. clinicaltrials.gov As human islets express CXCL8, inhibiting its activity with Reparixin is a promising strategy to prevent early graft failure. clinicaltrials.gov

Efficacy and Safety Profile (General Academic Discussion)

Across various clinical trials, Reparixin L-lysine salt has generally demonstrated a favorable safety profile. clinicaltrials.govnih.govnih.gov Studies have consistently reported it as well-tolerated. clinicaltrials.govnih.gov

The efficacy of Reparixin, primarily through its anti-inflammatory action of inhibiting the IL-8 pathway, has shown promise in several areas. ontosight.aiunisr.it Meta-analyses have pointed towards a significant survival benefit in critically ill and transplant patients without an associated increase in infection risk. nih.govnih.gov

However, not all trials have met their primary efficacy endpoints. For instance, a Phase 3 trial in patients with severe COVID-19 pneumonia did not meet its primary goal of the proportion of patients alive and free of respiratory failure at Day 28. nih.govnih.gov Despite this, there were trends suggesting that Reparixin might limit disease progression, with a numerically higher proportion of patients in the Reparixin group being alive and free of respiratory failure at Day 60 and fewer requiring ICU admission by Day 28. nih.gov

The development of Reparixin highlights the therapeutic potential of targeting chemokine receptors. nih.gov While many chemokine receptor antagonists have failed to show sufficient clinical responses, Reparixin's demonstrated efficacy in certain high-risk patient populations marks a significant advancement. nih.gov

Pharmacokinetic Profiles in Preclinical Models

The pharmacokinetic profile of Reparixin has been characterized in several preclinical species, primarily rats and dogs, following intravenous administration of a radiolabeled version of the compound. nih.govtandfonline.com

Absorption, Distribution, and Elimination Characteristics

Studies using [14C]-Reparixin L-lysine salt have shown that the compound is rapidly distributed in rat tissues. targetmol.comnih.gov Despite this rapid distribution, the volume of distribution at steady state (Vss) is considered low in both rats and dogs, at approximately 0.15 L/kg. targetmol.comnih.govtandfonline.com

A significant difference is observed in the elimination half-life (t1/2) between species. In rats, Reparixin is eliminated rapidly, with a half-life of about 0.5 hours. targetmol.comnih.govtandfonline.com In contrast, the elimination in dogs is much slower, with a half-life of approximately 10 hours. targetmol.comnih.govtandfonline.com In humans, the half-life has been reported to be between 1.0 and 1.5 hours following intravenous injection. clinicaltrials.gov

The primary route of elimination for the administered radioactive dose is through urinary excretion, which accounts for 80-82% in both rats and dogs. nih.govtandfonline.com It has been noted that the biotransformation of Reparixin is complete before it is excreted. nih.govtandfonline.com

Table 1: Comparative Pharmacokinetic Parameters of Reparixin

| Parameter | Rat | Dog | Human |

|---|---|---|---|

| Volume of Distribution (Vss) | ~0.15 L/kg | ~0.15 L/kg | 15 L (Apparent Vd) nih.gov |

| Elimination Half-life (t1/2) | ~0.5 hours | ~10 hours | 1.0-1.5 hours (IV) clinicaltrials.gov, ~2 hours (Oral) nih.gov |

| Primary Elimination Route | Urinary (80-82%) | Urinary (80-82%) | Urinary clinicaltrials.gov |

| Oral Clearance (CL/F) | Not specified | Not specified | 5.4 L/hr nih.gov |

In Vitro and In Vivo Protein Binding

Reparixin exhibits high plasma protein binding across multiple species. In vitro studies have demonstrated that the binding is greater than 99% in the plasma of rats, dogs, rabbits, cynomolgus monkeys, and humans at concentrations up to 50 µg/mL. targetmol.comnih.govtandfonline.comclinicaltrials.gov However, this binding percentage decreases at higher concentrations, suggesting saturation of binding sites. nih.govtandfonline.com Albumin is considered the major binding protein in plasma for all tested species, accounting for 99.2% of the binding in humans. clinicaltrials.gov Consequently, only a very small fraction, between <0.1% and 0.2%, of the total Reparixin is available as a free, unbound drug. clinicaltrials.gov

Metabolic Pathways and Metabolite Identification

Reparixin undergoes extensive and complete metabolism in all species investigated, with very little of the unchanged drug being excreted in the urine. nih.govtandfonline.comclinicaltrials.gov The metabolic pathways, however, show significant differences between species.

In rats, the primary metabolic pathway is the oxidation of the isobutyl side-chain. nih.govtandfonline.com In contrast, hydrolysis of the amide bond is the predominant metabolic route in dogs. nih.govtandfonline.com

In humans, Reparixin is metabolized into several metabolites, including hydroxylated (DF2243Y), carboxylated (DF2188Y), and hydrolyzed (ibuprofen) forms. clinicaltrials.govnih.gov DF2243Y has been identified as the major metabolite found in human plasma and urine. clinicaltrials.gov The initial, phase I metabolism of Reparixin in human liver microsomes is catalyzed by the cytochrome P450 enzymes CYP2C9 and, to a lesser degree, CYP2C19. clinicaltrials.gov

Interspecies Differences in Pharmacokinetics and Metabolism

The preclinical data reveal marked interspecies differences in the pharmacokinetics and metabolism of Reparixin, which are critical for extrapolating animal data to humans.

Furthermore, the metabolic pathways are distinctly different between rats and dogs. Rats favor oxidation, while dogs primarily utilize hydrolysis. nih.govtandfonline.com Human metabolism involves oxidation, conjugation, and hydrolysis, with specific metabolites like DF2243Y, DF2188Y, and ibuprofen (B1674241) being identified. clinicaltrials.govnih.gov These differences underscore the importance of multi-species studies in characterizing the disposition of a new chemical entity.

Table 2: Summary of Interspecies Differences

| Feature | Rat | Dog | Human |

|---|---|---|---|

| Elimination Half-life | ~0.5 h (Rapid) | ~10 h (Slow) | 1.0-1.5 h (Moderate) |

| Major Metabolic Pathway | Oxidation of isobutyl side-chain | Hydrolysis of amide bond | Oxidation (via CYP2C9/2C19), Conjugation, Hydrolysis |

| Systemic Exposure | Primarily metabolites | Primarily parent drug | Parent drug and metabolites (DF2243Y, DF2188Y, Ibuprofen) |

| Plasma Protein Binding | >99% | >99% | >99% |

Chemical and Physical Properties

Allosteric Inhibition of Chemokine Receptors CXCR1 and CXCR2

Reparixin L-lysine salt functions as a non-competitive, allosteric inhibitor of two G protein-coupled receptors: chemokine (C-X-C motif) receptor 1 (CXCR1) and CXCR2. apexbt.commedchemexpress.commedchemexpress.comcaymanchem.comfocusbiomolecules.comelsevier.es These receptors are primarily activated by the chemokine interleukin-8 (IL-8 or CXCL8) and play a crucial role in the migration of neutrophils to sites of inflammation. apexbt.com

Specificity and Differential Potency towards CXCR1 and CXCR2

Reparixin exhibits a notable differential potency in its inhibition of CXCR1 and CXCR2. It is significantly more effective at blocking CXCR1 than CXCR2. nih.govnih.govdiabetesjournals.org Reports indicate that the half-maximal inhibitory concentration (IC50) for Reparixin in inhibiting CXCL8-induced human polymorphonuclear cell migration is 1 nM. medchemexpress.comcaymanchem.comfocusbiomolecules.comtocris.com Some studies have reported IC50 values of 1 nM for CXCR1 and 100 nM for CXCR2, highlighting a 100-fold selectivity for CXCR1. medchemexpress.comcaymanchem.comfocusbiomolecules.com Other research suggests an even greater difference, with a 400-fold higher efficacy in inhibiting CXCR1 activity compared to CXCR2. nih.govnih.gov

This differential potency is attributed to the specific molecular interactions between Reparixin and the two receptors. The binding to CXCR2 is thought to be less favorable due to the presence of an isobutyl group and a lack of specific hydrophobic interactions that are present in the binding to CXCR1. nih.gov

Inhibitory Concentrations of Reparixin

| Receptor | IC50 (nM) |

|---|---|

| CXCR1 | 1 - 5.6 |

This table summarizes the reported half-maximal inhibitory concentrations (IC50) of Reparixin for CXCR1 and CXCR2, showcasing its higher potency for CXCR1. apexbt.commedchemexpress.comcaymanchem.comfocusbiomolecules.comnih.gov

Non-competitive Allosteric Binding Mechanism

Reparixin's mechanism of action is characterized by its non-competitive and allosteric nature. medchemexpress.comfocusbiomolecules.comelsevier.esnih.govcancer.govresearchgate.net This means that it does not bind to the same site as the natural ligand (orthosteric site) but rather to a distinct, allosteric site on the receptor. nih.govcancer.gov Specifically, Reparixin binds to a cavity within the transmembrane (TM) helices of the receptors. nih.gov This binding is reversible. clinicaltrials.gov

This allosteric binding mechanism allows Reparixin to inhibit receptor function without directly competing with the binding of chemokines like IL-8. selleckchem.com

Impact on Receptor Conformation and Activation

By binding to the allosteric site, Reparixin induces a conformational change in the CXCR1 and CXCR2 receptors, effectively locking them in an inactive state. apexbt.comresearchgate.netmdpi.comnih.gov This stabilization of the inactive conformation prevents the receptor from undergoing the necessary structural changes required for activation, even when the natural ligand, such as IL-8, is present. researchgate.netmdpi.com Consequently, the receptor is unable to initiate the downstream signaling cascade that would normally follow chemokine binding. apexbt.comresearchgate.net

Downstream Signaling Pathway Modulation

The allosteric inhibition of CXCR1 and CXCR2 by Reparixin L-lysine salt leads to a significant modulation of the downstream signaling pathways that are typically activated by these receptors.

Inhibition of Intracellular Signal Transduction Events

The activation of CXCR1 and CXCR2 by chemokines normally triggers a cascade of intracellular signaling events. Reparixin's ability to lock the receptors in an inactive state effectively blocks these transduction cascades. apexbt.comresearchgate.net

Research has shown that Reparixin inhibits the phosphorylation of several key downstream effector molecules. These include:

STAT3 (Signal Transducer and Activator of Transcription 3) spandidos-publications.com

AKT (Protein Kinase B) spandidos-publications.com

ERK (Extracellular Signal-regulated Kinase) spandidos-publications.commdpi.com

S6 Ribosomal Protein spandidos-publications.com

By preventing the phosphorylation and subsequent activation of these molecules, Reparixin disrupts the communication network within the cell that is initiated by chemokine receptor activation. spandidos-publications.com For instance, in pancreatic cancer cells, treatment with Reparixin led to decreased phosphorylation levels of STAT3, AKT, ERK, and S6. spandidos-publications.com Similarly, in a rat model of temporal lobe epilepsy, Reparixin was found to reduce the ratio of phosphorylated ERK to total ERK in both the cortex and hippocampus. mdpi.com

Suppression of Chemokine-Induced Cellular Responses

The ultimate consequence of Reparixin's inhibition of CXCR1/2 and their downstream signaling pathways is the suppression of a wide range of cellular responses that are mediated by these receptors. A primary and well-documented effect is the inhibition of neutrophil migration, also known as chemotaxis. apexbt.comtocris.comnih.govmdpi.com

Beyond chemotaxis, Reparixin has been shown to block several other CXCL8-induced biological activities in human leukocytes, including: researchgate.netnih.gov

Adhesion to fibrinogen nih.gov

Upregulation of CD11b (an adhesion molecule) nih.gov

Release of secondary and tertiary granules (neutrophil activation) nih.gov

Production of pro-inflammatory cytokines nih.gov

Migration of T lymphocytes and natural killer (NK) cells nih.gov

Interestingly, while Reparixin effectively blocks many inflammatory responses, it does not appear to affect all cellular functions. For example, the phagocytosis of Escherichia coli bacteria by polymorphonuclear leukocytes remains unaffected by the compound. selleckchem.comnih.gov This selectivity suggests that Reparixin can specifically target inflammatory pathways without globally suppressing essential immune functions.

Interactions with Chemokine Ligands and Cellular Targets

Reparixin L-lysine salt functions as a non-competitive, allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. medchemexpress.comresearchgate.netrndsystems.comapexbt.comtocris.com This mechanism of action is distinct from competitive antagonists that directly block the ligand-binding site. Instead, Reparixin binds to a different site on the receptor, specifically a pocket within the transmembrane region of CXCR1, inducing a conformational change. researchgate.net This change locks the receptor in an inactive state, which prevents the intracellular signaling cascade that normally follows chemokine binding, without altering the binding affinity of the chemokine ligand itself. researchgate.netnih.gov This allosteric modulation effectively uncouples the receptor from its G-protein signaling pathway. nih.gov Research indicates that Reparixin has a significantly higher potency for CXCR1 over CXCR2. medchemexpress.comadooq.com

Inhibition of CXCL8 (Interleukin-8) Biological Activity

Reparixin L-lysine salt is a potent and selective inhibitor of the biological activities induced by CXCL8, a key chemokine in the inflammatory process. medchemexpress.comresearchgate.netontosight.ai Its primary action is the strong inhibition of CXCL8-induced migration of human polymorphonuclear cells (PMNs), with studies reporting a half-maximal inhibitory concentration (IC₅₀) as low as 1 nM. researchgate.netrndsystems.comtocris.com

Beyond chemotaxis, Reparixin effectively blocks a range of CXCL8-mediated cellular responses. researchgate.net This includes the adhesion of PMNs to fibrinogen and the upregulation of the adhesion molecule CD11b on the cell surface. researchgate.net Furthermore, it inhibits the activation of PMNs, preventing the release of secondary and tertiary granules and the production of pro-inflammatory cytokines. researchgate.net However, it is noteworthy that the phagocytic function of PMNs, specifically against Escherichia coli, remains unaffected by the compound. researchgate.net The inhibitory action of Reparixin also extends to other immune cells, where it has been shown to selectively block the migration of T lymphocytes and Natural Killer (NK) cells induced by CXCL8. researchgate.net

| Biological Activity | Cell Type | Effect of Reparixin | IC₅₀ Value |

|---|---|---|---|

| Chemotaxis/Migration | Human Polymorphonuclear Cells (PMNs) | Inhibition | 1 nM rndsystems.comtocris.comadooq.com |

| Adhesion to Fibrinogen | Human PMNs | Inhibition researchgate.net | Not Reported |

| CD11b Upregulation | Human PMNs | Inhibition researchgate.net | Not Reported |

| Granule Release | Human PMNs | Inhibition researchgate.net | Not Reported |

| Pro-inflammatory Cytokine Production | Human PMNs | Inhibition researchgate.net | Not Reported |

| Migration | T Lymphocytes | Inhibition researchgate.net | Not Reported |

| Migration | Natural Killer (NK) Cells | Inhibition researchgate.net | Not Reported |

Modulation of Other Chemokine-Induced Cellular Activities (e.g., CXCL1, CXCL2, CXCL6, CINC-1)

The inhibitory effects of Reparixin L-lysine salt extend beyond CXCL8 to other related CXC chemokines that also signal through CXCR1 and/or CXCR2. nih.gov In rodents, Reparixin has been shown to inhibit neutrophil migration induced by CXCL1, CXCL2, and CINC-1 (a rat homolog of human CXCL8). rndsystems.comtocris.comnih.gov

While Reparixin potently inhibits CXCR1 (the primary receptor for CXCL8), its effect on CXCR2-mediated activities is less pronounced. adooq.com This is evident in studies on human PMNs, where the IC₅₀ for inhibiting CXCL1-induced migration (a CXCR2-mediated event) was found to be 400 nM, a concentration significantly higher than that required to block CXCL8-induced migration. apexbt.comapexbt.com

In murine models of inflammation, Reparixin administration was found to inhibit the effects of CXCL1 and CXCL2, such as neutrophil infiltration, rather than their production. frontiersin.orgelsevier.es Some research has explicitly noted that treatment with Reparixin did not reduce the concentration of CXCL1 and CXCL6, reinforcing its mechanism as a receptor antagonist, not an inhibitor of chemokine synthesis. frontiersin.orgresearchgate.net The compound's activity against CINC-1 has also been demonstrated by its ability to inhibit CINC-1-induced chemotaxis of rat neutrophils. nih.govnih.gov

| Chemokine | Species/Model | Activity Modulated | Reported IC₅₀ / Effect |

|---|---|---|---|

| CXCL1 (KC) | Human | PMN Migration (CXCR2-mediated) | IC₅₀: 400 nM apexbt.comapexbt.com |

| CXCL1 (KC) | Rodent/Murine | Neutrophil Migration/Infiltration | Inhibition rndsystems.comtocris.comfrontiersin.orgmdpi.com |

| CXCL2 (MIP-2) | Rodent/Murine | Neutrophil Migration/Infiltration | Inhibition rndsystems.comtocris.comfrontiersin.org |

| CXCL6 (GCP-2) | Murine | Inefficient in reducing concentration frontiersin.orgresearchgate.net | Not Applicable |

| CINC-1 | Rat | Neutrophil Chemotaxis | Inhibition nih.govnih.gov |

Effects on Leukocyte Subpopulations (e.g., Neutrophils, Polymorphonuclear Cells, Monocytes)

Reparixin L-lysine salt exerts significant inhibitory effects on various leukocyte subpopulations, primarily by blocking their recruitment and activation. The most profoundly affected cells are neutrophils, or polymorphonuclear cells (PMNs), which express high levels of CXCR1 and CXCR2. medchemexpress.comresearchgate.net Reparixin potently inhibits key functions of human PMNs, including chemotaxis, adhesion, and degranulation, which are critical steps in the inflammatory cascade. researchgate.net In vivo studies across various models have consistently demonstrated that Reparixin reduces neutrophil infiltration into tissues. researchgate.netfrontiersin.orgelsevier.es One clinical study observed that Reparixin significantly lowered the proportion of neutrophil granulocytes in the blood. nih.gov

The compound's influence extends to other leukocyte types as well. Reparixin has been documented to inhibit the migration of monocytes. researchgate.netapexbt.com Furthermore, it has been shown to reduce the content of macrophages (identified by the marker CD68) at sites of injury in animal models. nih.gov The migration of lymphocyte subpopulations, specifically T lymphocytes and Natural Killer (NK) cells, in response to CXCL8 is also selectively blocked by Reparixin. researchgate.net

| Leukocyte Subpopulation | Key Effects | Mechanism |

|---|---|---|

| Neutrophils (PMNs) | Inhibition of migration, adhesion, degranulation, and tissue infiltration. researchgate.netnih.gov | Blockade of CXCR1 and CXCR2 signaling. medchemexpress.comresearchgate.net |

| Monocytes | Inhibition of migration. researchgate.netapexbt.com | Likely via CXCR1/CXCR2 blockade. researchgate.net |

| Macrophages | Reduced tissue content in an injury model. nih.gov | Likely due to decreased monocyte recruitment. |

| T Lymphocytes | Selective inhibition of CXCL8-induced migration. researchgate.net | Blockade of CXCR1 signaling. researchgate.net |

| Natural Killer (NK) Cells | Selective inhibition of CXCL8-induced migration. researchgate.net | Blockade of CXCR1 signaling. researchgate.net |

Future Directions and Research Gaps in Reparixin L Lysine Salt Research

Elucidation of Novel Molecular Targets and Pathways

The primary molecular targets of Reparixin (B1680519) are well-established as CXCR1 and CXCR2. It functions as an allosteric inhibitor, preventing receptor activation and subsequent intracellular signaling cascades. Research has demonstrated that this inhibition blocks downstream pathways crucial for neutrophil migration and activation. In pancreatic cancer cells, for instance, Reparixin treatment has been shown to decrease the phosphorylation levels of key effector molecules such as STAT3, AKT, ERK, and S6. Furthermore, in certain cellular contexts, Reparixin can inhibit the expression of NF-κB, COX-2, ICAM-1, and VCAM-1.

A significant gap in current knowledge is the full extent of Reparixin's impact beyond these primary pathways. The CXCL8-CXCR1/2 axis is involved in a wide array of biological processes, and a comprehensive understanding of how its inhibition affects different cell types—including immune cells, endothelial cells, and cancer cells—is still needed. Future research must focus on identifying other potential molecular targets and downstream signaling pathways affected by Reparixin. This includes investigating its influence on the tumor microenvironment, angiogenesis, and the function of other immune cells beyond neutrophils. Such studies will be critical for predicting both therapeutic efficacy and potential off-target effects in diverse disease contexts.

Exploration of Combination Therapies

The potential of Reparixin L-lysine salt in combination with other therapeutic agents, particularly in oncology, is an area of active investigation. The rationale is often to target multiple pathways involved in cancer progression, such as simultaneously attacking the bulk tumor cells with chemotherapy and targeting the cancer stem cell (CSC) population, where CXCR1 is often expressed.

A notable example is the investigation of Reparixin in combination with paclitaxel (B517696) for metastatic breast cancer. A Phase Ib trial in HER-2-negative metastatic breast cancer found that the combination was safe and tolerable, with a 30% response rate observed. However, a subsequent randomized Phase II trial (fRida) in metastatic triple-negative breast cancer (TNBC) did not meet its primary endpoint of improved progression-free survival (PFS).

| Clinical Trial | Indication | Combination Agent | Key Findings | Citation |

|---|---|---|---|---|

| Phase Ib (NCT02001974) | HER-2-Negative Metastatic Breast Cancer | Paclitaxel | Combination was safe and tolerable; 30% response rate was recorded. | |

| Phase II "fRida" (NCT02370238) | Metastatic Triple-Negative Breast Cancer | Paclitaxel | Primary endpoint of improved Progression-Free Survival (PFS) was not met. Median PFS was 5.5 months with Reparixin + Paclitaxel vs. 5.6 months with placebo + Paclitaxel. |

Despite the mixed results, the exploration of combination therapies remains a crucial future direction. The modest clinical outcomes highlight a research gap in understanding the optimal combinations and patient populations. Future studies should explore combining Reparixin with other chemotherapeutic agents, targeted therapies, and particularly immune checkpoint inhibitors. Given the role of the CXCR1/2 axis in modulating the tumor immune microenvironment, combining Reparixin with immunotherapy could potentially overcome resistance and enhance anti-tumor immune responses, an area that warrants rigorous investigation.

Long-Term Efficacy and Safety Assessments

The safety and efficacy of Reparixin have been evaluated in several short-term clinical trials across different indications. A Phase 3 study in patients with severe COVID-19 pneumonia, involving treatment for up to 21 days, found that while the trial did not meet its primary efficacy endpoints, Reparixin was well-tolerated and showed a trend toward limiting disease progression. In this study, fewer patients experienced adverse events with Reparixin compared to placebo (45.6% vs. 54.5%). A meta-analysis of six randomized trials in patients at high risk for in-hospital mortality also suggested that short-term use of Reparixin was associated with improved survival without increasing the risk of infection.

However, a major research gap exists regarding the long-term efficacy and safety of sustained CXCR1/2 inhibition. For chronic conditions, such as certain cancers or autoimmune diseases, prolonged treatment would be necessary. The consequences of long-term blockade of this key inflammatory pathway are not well understood. Future research, including extended follow-up of patients in clinical trials and dedicated long-term safety studies, is essential to characterize the chronic effects of Reparixin treatment.

Biomarker Identification for Patient Stratification and Treatment Monitoring

To optimize the clinical application of Reparixin, it is crucial to identify biomarkers that can predict patient response and monitor treatment efficacy. The expression of CXCR1 on breast cancer stem cells has been identified as a key target and a de facto biomarker for patient selection in oncology trials. In the fRida trial, CSC markers like ALDH+ and CD24-/CD44+ were evaluated in metastatic tissue biopsies. However, the Phase Ib study's exploratory biomarker analysis was ultimately inconclusive regarding the therapy's effect on these cells.

This highlights a critical research gap: the lack of validated predictive biomarkers for Reparixin therapy. Future research should focus on identifying and validating genetic, protein, or cellular biomarkers that can identify patients most likely to benefit from CXCR1/2 inhibition. This could involve analyzing tumor tissue for specific gene expression signatures, assessing levels of circulating inflammatory mediators, or profiling immune cell populations. Developing such biomarkers would enable more precise patient stratification, leading to more effective and personalized treatment strategies with Reparixin.

Expansion into New Therapeutic Indications

Reparixin L-lysine salt has been investigated in a range of therapeutic areas, primarily leveraging its anti-inflammatory and cancer stem cell-targeting properties. Clinical studies have explored its use in organ transplantation, breast cancer, and severe pneumonia, including that associated with COVID-19. Preclinical models have also suggested potential benefits in acute lung injury, pulmonary fibrosis, and sepsis.

| Therapeutic Indication | Rationale for Use | Highest Stage of Research | Citation |

|---|---|---|---|

| Metastatic Breast Cancer | Targets CXCR1 on cancer stem cells | Phase II | |

| Severe COVID-19 Pneumonia | Inhibits IL-8 mediated neutrophil influx in the lungs | Phase III | |

| Organ Transplantation (Lung, Pancreatic Islet) | Prevents ischemia-reperfusion injury and graft dysfunction | Clinical Trials |

常见问题

Basic: What is the molecular mechanism of Reparixin L-lysine salt, and how does it achieve selectivity between CXCR1 and CXCR2?

Answer:

Reparixin L-lysine salt is a non-competitive allosteric inhibitor of CXCR1 and CXCR2, targeting a hydrophobic channel in the transmembrane domain formed by helices 1, 3, 6, and 7. Computational modeling and alanine-scanning mutagenesis identified critical residues (Y46, K99, E291 in CXCR1) for binding, with Y46A and K99A mutations conferring complete resistance to inhibition . Selectivity for CXCR1 over CXCR2 (400-fold) is attributed to structural differences in this binding pocket, as demonstrated by in vitro chemotaxis assays using transfected L1.2 cells .

Basic: What experimental assays are recommended to evaluate CXCR1/2 inhibition in vitro?

Answer:

Key assays include:

- Chemotaxis assays : Measure neutrophil migration toward CXCL8 gradients, with Reparixin pre-treatment reducing motility (IC₅₀ < 1 nM for CXCR1) .

- CD11b expression analysis : Flow cytometry to assess CXCL8-induced CD11b upregulation on neutrophils, reflecting receptor activation .

- Calcium flux assays : Monitor intracellular Ca²⁺ changes post-CXCL8 stimulation, with Reparixin suppressing signal transduction .

Basic: How should plasma protein binding and pharmacokinetic (PK) parameters be determined in preclinical studies?

Answer:

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration. Reparixin exhibits >99% binding in rats, dogs, and humans at ≤50 µg/mL, decreasing at higher concentrations .

- PK profiling : Conduct radiolabeled studies (e.g., [¹⁴C]-Reparixin) in rodents and non-rodents. Rats show rapid elimination (t₁/₂ ~0.5 hr vs. 10 hr in dogs) due to metabolic differences .

Advanced: How to design in vivo efficacy studies for Reparixin in inflammation or transplantation models?

Answer:

- Auricular inflammation model : Administer Reparixin via i.v. bolus (15 mg/kg) and s.c. infusion (7.5 mg/kg/hr) post-cantharidin-induced edema. Assess cytokine reduction (CXCL1, TNF-α) and leukocyte infiltration via histology .

- Kidney transplantation models : Use syngeneic/allogeneic rat models with Reparixin infusion (e.g., 33 mg/kg) to evaluate PMN infiltration and renal function preservation . Include control groups for ischemia-reperfusion injury and immunosuppressive drug interactions .

Advanced: How to reconcile contradictions in PK data across species or concentrations?

Answer:

- Species-specific metabolism : Rats exhibit faster clearance than dogs due to cytochrome P450 activity differences. Adjust dosing intervals accordingly .

- Concentration-dependent protein binding : At >50 µg/mL, reduced binding increases free drug availability, necessitating dose adjustments to avoid off-target effects . Validate findings using species-specific hepatocyte assays.

Advanced: What methodologies validate Reparixin’s binding site hypotheses?

Answer:

- Alanine-scanning mutagenesis : Replace putative binding residues (e.g., Y46, K99) in CXCR1/CXCR2. Loss of inhibition in Y46A/K99A mutants confirms their role .

- Molecular dynamics simulations : Model Reparixin-CXCR1 interactions to predict binding energy and residue contributions .

Advanced: How to assess Reparixin’s interactions with immunosuppressants like cyclosporine A (CsA)?

Answer:

- Co-administration studies : Dose Reparixin with CsA/sirolimus in transplant models. Monitor blood CsA levels via LC-MS/MS to detect metabolic interference .

- P-glycoprotein (P-gp) assays : Use Caco-2 cells to test Reparixin’s effect on CsA efflux. No significant inhibition was observed at therapeutic concentrations .

Advanced: What protocols evaluate Reparixin’s systemic toxicity in preclinical models?

Answer:

- Cardiovascular assessments : In anesthetized dogs, administer Reparixin (4.5–45 mg/kg i.v.) and monitor blood pressure, heart rate, and Purkinje fiber action potentials. No significant effects at ≤10 µM .

- Repeat-dose toxicity studies : Dose rats orally (≤3 g/kg) or i.v. (≤609 mg/kg) for 28 days. Histopathology and serum biomarkers assess organ toxicity .

Advanced: How to optimize Reparixin formulations for stability in long-term studies?

Answer:

- Storage conditions : Maintain at ≤30°C; avoid freezing. Use temperature probes during shipment to ensure stability .

- Vehicle compatibility : Prepare in 0.9% saline for i.v. infusions. For oral dosing, use L-lysine as a solubilizer (equimolar ratio) .

Advanced: What statistical approaches address variability in cytokine reduction data (e.g., TNF-α vs. VEGF)?

Answer:

- Multivariate analysis : Apply ANOVA to inflammation model data, accounting for dose, time, and inter-subject variability. Use Bonferroni correction for multiple comparisons .

- Power calculations : Predefine sample sizes based on pilot data (e.g., 50% CXCL1 reduction requires n=8/group at 80% power) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。